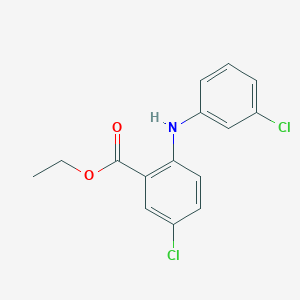

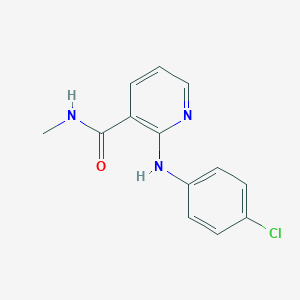

![molecular formula C13H22N4O3S B215358 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215358.png)

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide, also known as HEPES, is a commonly used buffer in biochemistry and molecular biology research. It is a zwitterionic organic compound that is often used to maintain a stable pH in cell culture media, protein solutions, and other biological samples. HEPES has several advantages over other buffer systems, including its ability to maintain a stable pH over a wide range of temperatures and its low toxicity.

Mecanismo De Acción

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.5, which makes it effective in maintaining a pH range of 6.8 to 8.2. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is a zwitterionic compound, meaning it has both a positive and negative charge, which allows it to maintain a stable pH over a wide range of temperatures and concentrations.

Biochemical and Physiological Effects:

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cell growth or metabolism. However, it is important to note that 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide can interfere with certain biochemical assays, such as enzyme assays, due to its chelating properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide has several advantages over other buffer systems, including its ability to maintain a stable pH over a wide range of temperatures and concentrations, its low toxicity, and its compatibility with a variety of biological samples. However, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide has some limitations, including its chelating properties, which can interfere with certain biochemical assays. Additionally, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is relatively expensive compared to other buffer systems.

Direcciones Futuras

There are several future directions for research involving 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide. One area of research could focus on developing new buffer systems that are more cost-effective and have fewer limitations than 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide. Another area of research could focus on the development of new applications for 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide, such as its use in drug delivery or as a stabilizer for vaccines. Additionally, research could focus on the development of new synthesis methods for 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide that are more efficient and environmentally friendly.

Métodos De Síntesis

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide can be synthesized through several methods, including the reaction of 4-methylpyridine with ethylene oxide and piperazine, followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 4-methylpyridine with ethylene oxide and piperazine, followed by reaction with sodium hydroxide and chlorosulfonic acid.

Aplicaciones Científicas De Investigación

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is widely used in scientific research as a buffer in a variety of applications. It is commonly used in cell culture media to maintain a stable pH and prevent changes in osmolarity. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is also used in protein purification and chromatography to maintain a stable pH and prevent protein denaturation. Additionally, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is used in electrophoresis and DNA sequencing to maintain a stable pH and prevent changes in conductivity.

Propiedades

Nombre del producto |

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide |

|---|---|

Fórmula molecular |

C13H22N4O3S |

Peso molecular |

314.41 g/mol |

Nombre IUPAC |

6-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C13H22N4O3S/c1-15(2)21(19,20)12-3-4-13(14-11-12)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |

Clave InChI |

GAOBKMDTJIIWQW-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO |

SMILES canónico |

CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215276.png)

![Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215277.png)

![4-[(2-Phenylethyl)amino]-3-pyridinesulfonamide](/img/structure/B215278.png)

![{4-[(phenylacetyl)amino]-4H-1,2,4-triazol-1-ium-1-yl}acetate](/img/structure/B215280.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(1-oxidopyridin-1-ium-2-yl)ethanol](/img/structure/B215281.png)

![3-[(Aminooxy)carbonyl]-5-bromopyridine](/img/structure/B215284.png)

![1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215285.png)

![N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215296.png)

![3-Nitro-2-[(2-methylphenyl)sulfanyl]pyridine](/img/structure/B215300.png)